(Rac)-Sograzepide: A Deep Dive into its Mechanism of Action in Gastric Acid Secretion
(Rac)-Sograzepide: A Deep Dive into its Mechanism of Action in Gastric Acid Secretion
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of (Rac)-Sograzepide, a potent and selective gastrin/cholecystokinin-B (CCK2) receptor antagonist, in the regulation of gastric acid secretion. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying physiological pathways to serve as a critical resource for professionals in the field of gastroenterology and drug development.
Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor
(Rac)-Sograzepide, also known as Netazepide and YF476, is an orally active 1,5-benzodiazepine derivative that functions as a highly selective antagonist of the gastrin/cholecystokinin-B (CCK2) receptor.[1] Its primary mechanism in reducing gastric acid secretion involves blocking the physiological cascade initiated by the hormone gastrin.
Gastrin, released from G-cells in the gastric antrum, is a principal stimulant of gastric acid secretion. It exerts its effect by binding to CCK2 receptors located on the surface of enterochromaffin-like (ECL) cells in the gastric mucosa.[2][3] This binding event triggers a signaling cascade within the ECL cells, leading to the synthesis and release of histamine. The released histamine then acts in a paracrine manner, binding to H2 receptors on adjacent parietal cells, which are the primary acid-producing cells of the stomach. This stimulation of H2 receptors activates the H+,K+-ATPase proton pump, the final step in the secretion of hydrochloric acid into the gastric lumen.[2]
(Rac)-Sograzepide competitively inhibits the binding of gastrin to the CCK2 receptors on ECL cells.[1][2] By blocking this initial and critical step, it prevents the downstream release of histamine and, consequently, the stimulation of parietal cells. This targeted antagonism effectively and potently suppresses gastrin-stimulated gastric acid secretion.[1][4]
Signaling Pathway of Gastrin-Mediated Acid Secretion and (Rac)-Sograzepide Inhibition
The following diagram illustrates the signaling pathway from gastrin release to acid secretion and the point of intervention for (Rac)-Sograzepide.
Caption: Gastrin-mediated acid secretion pathway and (Rac)-Sograzepide's point of inhibition.
Quantitative Pharmacological Data
The potency and selectivity of (Rac)-Sograzepide have been characterized in numerous in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Parameter | Species/System | Receptor | Value | Reference |
| Ki | Rat | Gastrin/CCK-B (Brain) | 0.068 nM | [1] |
| Canine | Cloned Gastrin/CCK-B | 0.62 nM | [1] | |
| Human | Cloned Gastrin/CCK-B | 0.19 nM | [1] | |
| IC50 | Not Specified | Gastrin/CCK-B | 0.1 nM | [5] |
| Not Specified | Gastrin/CCK-A | 502 nM | [5] | |
| Selectivity | Rat | CCK-B vs. CCK-A | 4100-fold | [1] |
Table 2: In Vivo Efficacy in Preclinical Models (Inhibition of Pentagastrin-Induced Acid Secretion)
| Species | Route of Administration | ED50 | Reference |
| Anesthetized Rats | Intravenous | 0.0086 µmol/kg | [1] |
| Heidenhain Pouch Dogs | Intravenous | 0.018 µmol/kg | [1] |
| Heidenhain Pouch Dogs | Oral | 0.020 µmol/kg | [1] |
Table 3: Clinical Efficacy in Healthy Subjects (Inhibition of Pentagastrin-Induced H+ Secretion)
| Oral Dose | Mean Inhibition of H+ Secretion Rate | Reference |
| 1 mg | Dose-dependent inhibition observed | [4] |
| 5 mg | Dose-dependent inhibition observed | [4] |
| 25 mg | Dose-dependent inhibition observed | [4] |
| 100 mg | Abolished the response to pentagastrin | [4] |
Detailed Experimental Protocols
This section outlines the methodologies employed in the key preclinical and clinical studies that have defined the mechanism of action of (Rac)-Sograzepide.
In Vitro Receptor Binding Assays (Adapted from Takinami et al., 1997)
-
Objective: To determine the binding affinity (Ki) of (Rac)-Sograzepide for gastrin/CCK-B receptors from different species.
-
Protocol:
-
Receptor Preparation:
-
Rat Brain: Cerebral cortices from Wistar rats were homogenized in ice-cold 50 mM Tris-HCl buffer. The homogenate was centrifuged, and the resulting pellet containing the membrane fraction was resuspended in the assay buffer.
-
Cloned Canine and Human Receptors: Cell lines stably expressing the canine or human gastrin/CCK-B receptor were used to prepare membrane fractions in a similar manner.
-
-
Binding Assay:
-
Membrane preparations were incubated with the radioligand [125I]CCK-8 and various concentrations of (Rac)-Sograzepide.
-
The incubation was carried out in a Tris-HCl buffer containing bovine serum albumin, bacitracin, and MgCl2.
-
Non-specific binding was determined in the presence of a high concentration of unlabeled CCK-8.
-
After incubation, bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters was measured using a gamma counter.
-
-
Data Analysis:
-
IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
-
In Vivo Inhibition of Gastric Acid Secretion in Heidenhain Pouch Dogs (Adapted from Takinami et al., 1997)
-
Objective: To evaluate the in vivo potency and oral bioavailability of (Rac)-Sograzepide in a conscious large animal model.
-
Protocol:
-
Animal Model: Female beagle dogs were surgically prepared with a Heidenhain pouch, a denervated pouch of the main stomach that allows for the collection of pure gastric juice.
-
Experimental Workflow:
Caption: Workflow for assessing (Rac)-Sograzepide's effect on acid secretion in dogs.
-
Procedure:
-
Following an 18-hour fast, a continuous intravenous infusion of pentagastrin was initiated to induce a stable submaximal rate of acid secretion.
-
Gastric juice from the pouch was collected at 30-minute intervals.
-
Once a steady state of acid secretion was achieved, (Rac)-Sograzepide was administered either intravenously or orally.
-
Gastric juice collection continued for several hours post-administration.
-
-
Data Analysis:
-
The volume of gastric juice was measured, and the acid concentration was determined by titration with 0.1 N NaOH to a pH of 7.0.
-
The total acid output was calculated, and the dose-dependent inhibition was used to determine the ED50 value.
-
-
Clinical Trial in Healthy Subjects (Adapted from Boyce et al., 2013)
-
Objective: To assess the dose-dependent effect of single oral doses of (Rac)-Sograzepide on pentagastrin-stimulated gastric acid secretion in humans.
-
Protocol:
-
Study Design: A double-blind, placebo-controlled, five-way crossover study was conducted in healthy male volunteers.
-
Procedure:
-
Subjects received single oral doses of (Rac)-Sograzepide (1, 5, 25, and 100 mg) or a placebo, with a washout period between each treatment.
-
One hour after dosing, a continuous intravenous infusion of pentagastrin (0.6 μg/kg/h) was started and maintained for a set duration.
-
Gastric secretions were continuously aspirated via a nasogastric tube.
-
-
Data Collection and Analysis:
-
The collected gastric aspirate was analyzed for volume, pH, and H+ concentration (determined by titration).
-
The H+ secretion rate was calculated for each collection period.
-
The inhibitory effect of each dose of (Rac)-Sograzepide was compared to the placebo response.
-
-
Conclusion
(Rac)-Sograzepide is a potent, selective, and orally active antagonist of the gastrin/CCK2 receptor. Its mechanism of action is well-defined, involving the direct blockade of gastrin binding to ECL cells, thereby inhibiting the histamine-mediated pathway of gastric acid secretion. This targeted action has been quantified through extensive in vitro and in vivo studies, demonstrating high affinity for the human CCK2 receptor and effective suppression of acid production in both preclinical models and human subjects. The data and protocols presented in this guide underscore the robust pharmacological profile of (Rac)-Sograzepide, providing a solid foundation for its continued investigation and development in the management of acid-related disorders and conditions driven by hypergastrinemia.
References
- 1. YF476 is a new potent and selective gastrin/cholecystokinin-B receptor antagonist in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bps.ac.uk [bps.ac.uk]
- 3. Facebook [cancer.gov]
- 4. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Netazepide, a gastrin/CCK2 receptor antagonist, causes dose-dependent, persistent inhibition of the responses to pentagastrin in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
